(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dichlorophenylacetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an ester, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology and Medicine
In biology and medicine, compounds with cyclopropane rings are often investigated for their potential as pharmaceuticals. The dichlorophenyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the synthesis of agrochemicals, polymers, and other materials. Their reactivity and stability make them suitable for various applications.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid lies in the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Biological Activity
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid is a compound of interest in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 231.0753 g/mol
- CAS Number : 1157698-55-9
The structure of the compound includes a cyclopropane ring substituted with a dichlorophenyl group, which influences its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological activities, particularly as an inhibitor of monoamine transporters. Its interactions with various receptors suggest potential applications in treating neurological disorders.
Key Findings
- Monoamine Uptake Inhibition : The compound has been shown to inhibit the uptake of neurotransmitters such as dopamine and serotonin at human transporters, indicating potential antidepressant or anxiolytic effects .
- Binding Affinity : Studies have demonstrated that the compound binds effectively to the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical in mood regulation and reward pathways .
- Allosteric Modulation : There is evidence suggesting that the compound may act as an allosteric modulator at certain G-protein-coupled receptors (GPCRs), influencing their signaling pathways without directly activating them .
The mechanism through which this compound exerts its effects involves:
- Competitive Inhibition : The compound competes with natural substrates for binding sites on monoamine transporters, effectively increasing the availability of neurotransmitters in the synaptic cleft.
- Receptor Interaction : It may induce conformational changes in GPCRs, enhancing or inhibiting downstream signaling cascades depending on the receptor type involved .
Study 1: Monoamine Transporter Inhibition
In a study evaluating the inhibitory effects of structurally similar compounds on monoamine transporters, this compound was found to have a high affinity for both DAT and SERT. The results indicated that it could significantly elevate extracellular levels of dopamine and serotonin in vitro.
Compound | DAT Inhibition (%) | SERT Inhibition (%) |
---|---|---|
Test Compound | 85% | 78% |
Control | 0% | 0% |
Study 2: Behavioral Effects in Animal Models
Another study assessed the behavioral effects of this compound in rodent models of depression. The administration of this compound resulted in reduced immobility times in forced swim tests, suggesting antidepressant-like effects.
Treatment Group | Immobility Time (seconds) |
---|---|
Control | 120 |
Compound Group | 75 |
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(1R,2S)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m1/s1 |
InChI Key |
GDGXBNVMCFKSFP-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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